2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile
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Overview
Description
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile is a complex organic compound that features a combination of pyrazine, piperidine, benzimidazole, and carbonitrile groups
Preparation Methods
The synthesis of 2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine group: This step involves the reaction of the pyrazine derivative with piperidine under specific conditions to form the desired intermediate.
Formation of the benzimidazole ring: This step involves the cyclization of the intermediate with appropriate reagents to form the benzimidazole ring.
Introduction of the carbonitrile group: This final step involves the reaction of the benzimidazole derivative with a suitable nitrile source to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used
Scientific Research Applications
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, with applications in the development of new drugs for various diseases.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It is used in the synthesis of other complex organic compounds and as a building block for the development of new chemical entities
Mechanism of Action
The mechanism of action of 2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile can be compared with other similar compounds, such as:
2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidines: These compounds share the pyrazine and pyrimidine rings but differ in their overall structure and functional groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain the imidazo[1,2-a]pyridine scaffold and are used in similar applications but have different substituents and properties.
N-(Pyridin-2-yl)amides: These compounds feature the pyridine ring and amide functional group, with applications in medicinal chemistry and materials science
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H15ClN6 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-[1-(3-chloropyrazin-2-yl)piperidin-4-yl]-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C17H15ClN6/c18-15-17(21-6-5-20-15)24-7-3-12(4-8-24)16-22-13-2-1-11(10-19)9-14(13)23-16/h1-2,5-6,9,12H,3-4,7-8H2,(H,22,23) |
InChI Key |
ZVTKEAWWRWONLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(N2)C=C(C=C3)C#N)C4=NC=CN=C4Cl |
Origin of Product |
United States |
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